Octanamide, 8-bromo-
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Overview
Description
Octanamide, 8-bromo-: is an organic compound characterized by the presence of an amide group and a bromine atom attached to an eight-carbon aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from 8-bromooctanoic acid:
Industrial Production Methods:
- Industrial production typically involves the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
Reagents and Conditions: Common reagents include nucleophiles such as amines or thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products: Substitution of the bromine atom with the nucleophile, forming derivatives of Octanamide.
-
Reduction Reactions:
Reagents and Conditions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products: Reduction of the amide group to an amine.
-
Oxidation Reactions:
Reagents and Conditions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products: Oxidation of the aliphatic chain, potentially forming carboxylic acids or ketones.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the formation of self-assembled monolayers on gold surfaces for studying interfacial chemistry .
Biology and Medicine:
- Potential applications in drug development due to its ability to form stable amide bonds.
- Investigated for its role in modifying biological surfaces and interfaces.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of coatings and adhesives with specific properties.
Mechanism of Action
Molecular Targets and Pathways:
- The bromine atom in Octanamide, 8-bromo- can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
- The amide group can form hydrogen bonds, influencing the compound’s interactions with biological molecules and surfaces.
Comparison with Similar Compounds
8-Bromo-1-octanol:
Uniqueness:
- The presence of both a bromine atom and an amide group in Octanamide, 8-bromo- provides a unique combination of reactivity and stability, making it valuable for specific synthetic and industrial applications.
Properties
IUPAC Name |
8-bromooctanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrNO/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIHOTAOKMISMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)N)CCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40518674 |
Source
|
Record name | 8-Bromooctanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40518674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88785-06-2 |
Source
|
Record name | 8-Bromooctanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40518674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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